![molecular formula C19H19N5O B2433151 6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide CAS No. 1396791-76-6](/img/structure/B2433151.png)
6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide
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Description
Scientific Research Applications
Novel Therapeutics and Drug Design
6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide and its derivatives have been explored for their therapeutic potential and role in drug design. Research has focused on their synthesis, biological activity, and potential as pharmacological agents. For instance, novel fluoroquinolones with modifications at the piperazine and quinoline moieties have shown promising in vivo activity against Mycobacterium tuberculosis, highlighting the significance of these compounds in developing new antibacterial agents (Shindikar & Viswanathan, 2005). Similarly, the structural manipulation of these compounds to form palladium(II) complexes has demonstrated potential in cytotoxicity against cancer cell lines, presenting a pathway for the development of novel anticancer drugs (Omondi et al., 2021).
Material Science and Dyeing Applications
In material science, derivatives of 6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide have been synthesized for application in dyeing polyester fibers and evaluating their biological activities. These compounds exhibit high efficiency in dyeing and possess antimicrobial and antitumor activities, making them suitable for producing sterile and biologically active fabrics (Khalifa et al., 2015).
Antimicrobial and Antitubercular Activities
The exploration of 6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide derivatives has extended to the synthesis of compounds with significant antimicrobial and antitubercular properties. For example, novel carboxamide derivatives of 2-quinolones have been synthesized and showed promising activities against various microbial strains, highlighting their potential as new antimicrobial agents (Kumar et al., 2014). Additionally, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has been investigated for their anti-tubercular activity, revealing some compounds with significant efficacy against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
properties
IUPAC Name |
6-piperidin-1-yl-N-quinolin-8-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(21-15-8-4-6-14-7-5-11-20-18(14)15)16-9-10-17(23-22-16)24-12-2-1-3-13-24/h4-11H,1-3,12-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHQCSKKSCECFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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